molecular formula C10H15NO B8673035 5-(2-Pyridyl)-1-pentanol

5-(2-Pyridyl)-1-pentanol

Cat. No.: B8673035
M. Wt: 165.23 g/mol
InChI Key: JOWYHBMAGQHBEA-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)-1-pentanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

5-pyridin-2-ylpentan-1-ol

InChI

InChI=1S/C10H15NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,1-2,5-6,9H2

InChI Key

JOWYHBMAGQHBEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9-Borabicyclo[3.3.1]nonane (9-BBN) dissolved in 15 ml of tetrahydrofuran (manufactured by Aldrich Co.) was added to 300 mg (3.483 mmol) of 4-pentene-1-ol and allowed to react at 25° C. for 24 hours. Then, 4-bromopyridine hydrochloride (manufactured by Aldrich Co.) dissolved in water/dimethylformamide (DMF) at a ratio of 2:8, tetrakis(triphenylphosphine)palladium (manufactured by Aldrich Co.), and potassium carbonate (manufactured by Aldrich Co.) were added thereto in an equivalent ratio of 1:1.2:0.2 and allowed to react at 70° C. for 6 hours. Then, solvent was removed under reduced pressure, and the residual material was diluted with ethyl acetate and filtered with Celite. The material thus obtained was purified by column chromatography (column: silica (manufactured by Aldrich Co.), solvent: ethyl acetate/hexane) to obtain 203 mg of pyridinepentanol (yield rate: 48%). The reaction scheme is shown below.
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Yield
48%

Synthesis routes and methods II

Procedure details

A solution of 5-(2-pyridyl)-4-pentyn-1-ol (1 g, 6.2 mmol) in diethyl ether (15 ml) was hydrogenated over 10% palladium on carbon at room temperature for 16 h. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 80% ethyl acetate/chloroform. Fractions with Rf of about 0.06 on evaporation gave the title alcohol as a yellow oil.
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1 g
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Synthesis routes and methods III

Procedure details

5-(2-pyridinyl)-4-pentyn-1-ol (8.8 g) was hydrogenated over 1.0 g of 10% Pd/C in 125 mL of ethanol at room temperature and atmospheric pressure. After the uptake of hydrogen had stopped, the catalyst was removed by filtration and the solvent was removed under reduced pressure. The residual oil was distilled on a Kugelrohr apparatus (115°-120° C./0.1 mm) to yield 8.4 g of 2-pyridinepentanol.
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8.8 g
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